

# Performing PAR-CLIP in Yeast: A Detailed Guide for Researchers

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# Application Notes and Protocols for Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP) in Saccharomyces cerevisiae

Audience: This document is intended for researchers, scientists, and drug development professionals interested in identifying the binding sites of RNA-binding proteins (RBPs) in the yeast transcriptome.

#### Introduction

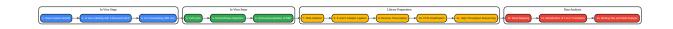
Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP) is a powerful technique used to identify the specific RNA sequences that interact with a protein of interest across the entire transcriptome.[1][2][3] This method involves the in vivo incorporation of a photoactivatable ribonucleoside analog, such as 4-thiouracil (4tU), into nascent RNA transcripts.[4] Upon exposure to 365 nm UV light, the 4tU forms a covalent crosslink with closely associated RNA-binding proteins (RBPs).[1][4] Following immunoprecipitation of the target RBP, the crosslinked RNA fragments are isolated, converted to a cDNA library, and subjected to high-throughput sequencing.[1][5] A key feature of PAR-CLIP is the induction of a characteristic T-to-C transition at the site of crosslinking during reverse transcription, which allows for the precise identification of the RBP binding site at nucleotide resolution.[2][6]



This guide provides a detailed protocol for performing PAR-CLIP in the budding yeast, Saccharomyces cerevisiae.

# **Experimental Workflow**

The overall workflow for PAR-CLIP in yeast can be summarized in the following key steps:



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Caption: A high-level overview of the PAR-CLIP experimental workflow in yeast.

# Detailed Experimental Protocols In Vivo Labeling of Yeast with 4-thiouracil (4tU)

Saccharomyces cerevisiae lacks the necessary transporters to uptake 4-thiouridine (4SU), which is commonly used in mammalian cells.[4] Therefore, 4-thiouracil (4tU) is used for in vivo labeling of RNA in yeast.[4]

#### Protocol:

- Grow yeast cells in the appropriate liquid medium to the desired optical density (OD).
- Prepare a stock solution of 4tU dissolved in DMSO.
- Add the 4tU stock solution to the yeast culture to a final concentration that allows for efficient incorporation without causing significant toxicity. A typical starting point is 100 μM.
- Incubate the cells for a period that allows for sufficient incorporation of 4tU into newly synthesized RNA. An incubation time of 3 hours is often used.[4]

## **UV Crosslinking**



#### Protocol:

- Harvest the 4tU-labeled yeast cells by centrifugation at 4,000 rpm for 15 minutes at 4°C.[4]
- Wash the cell pellet with ice-cold ddH<sub>2</sub>O.
- Resuspend the cells in a suitable volume of ice-cold PBS or ddH<sub>2</sub>O and transfer them to a
  petri dish.
- Place the petri dish on ice and irradiate the cells with 365 nm UV light. The energy dose may need to be optimized, but a common starting point is 0.15 J/cm<sup>2</sup>.

## **Cell Lysis and Partial RNase Digestion**

#### Protocol:

- After crosslinking, pellet the cells and resuspend them in a lysis buffer (e.g., 1x NP40 lysis buffer).[7]
- Lyse the cells using mechanical disruption, such as glass bead beating, in a buffer containing high salt concentrations and detergents to ensure stringent conditions.[4]
- Clear the lysate by centrifugation at 13,000 x g for 15 minutes at 4°C to remove cell debris.
- Treat the cleared lysate with a low concentration of RNase T1 to partially digest the RNA, leaving the protein-bound fragments protected. The optimal concentration of RNase T1 needs to be empirically determined for each RBP.[7]

## Immunoprecipitation (IP)

#### Protocol:

- Incubate the RNase-treated lysate with magnetic beads (e.g., Protein G) that have been precoated with an antibody specific to the RBP of interest.
- Allow the immunoprecipitation to proceed for a sufficient time (e.g., 1 hour) at 4°C with rotation.



• Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins and RNA. This typically includes washes with high-salt and low-salt buffers.[4]

# **RNA Isolation and Library Preparation**

#### Protocol:

- After the final wash, resuspend the beads in a suitable buffer and treat with Proteinase K to digest the RBP, releasing the crosslinked RNA fragments.
- Extract the RNA using a method such as phenol-chloroform extraction followed by ethanol precipitation.
- Ligate 3' and 5' adapters to the isolated RNA fragments.
- Perform reverse transcription to generate cDNA. During this step, the 4tU crosslinking site will frequently cause the reverse transcriptase to incorporate a C instead of a T, creating the characteristic T-to-C transition.[6]
- Amplify the cDNA library using PCR.
- Perform size selection of the PCR products to obtain a library of the desired fragment size for sequencing.

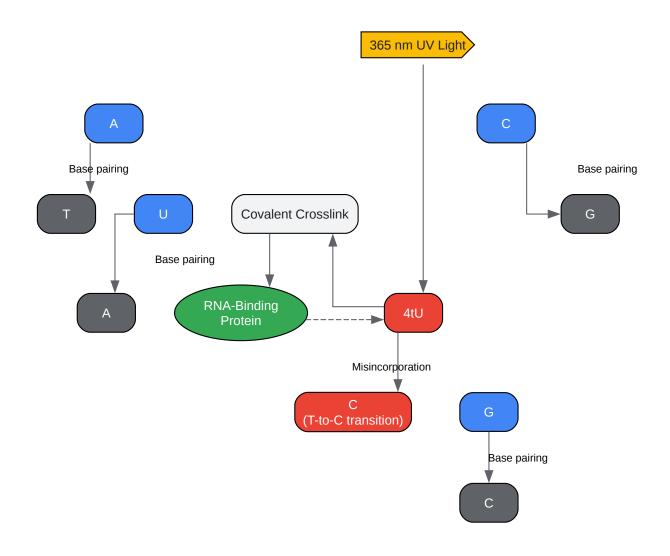
#### **Data Presentation**



Parameter	Typical Value/Range	Notes
Yeast Culture OD	OD600 of 0.5 - 0.8	Logarithmic growth phase is recommended for optimal metabolic activity and RNA synthesis.
4-thiouracil (4tU) Concentration	100 μM - 500 μΜ	Higher concentrations may lead to toxicity. Optimal concentration should be determined empirically.
4tU Labeling Time	1 - 4 hours	Longer times can increase incorporation but may also affect cell physiology.[4]
UV Crosslinking Energy (365 nm)	0.15 - 0.4 J/cm²	The optimal energy dose can vary depending on the cell density and the specific RBP.
RNase T1 Concentration	0.1 - 1 U/μΙ	This needs to be carefully titrated to achieve the desired fragment size (typically 20-30 nucleotides).[7]
Antibody Concentration for IP	1 - 10 μg per IP	The optimal amount of antibody should be determined through titration experiments.
Sequencing Read Depth	>20 million reads per sample	Higher read depth will increase the confidence in identifying binding sites.

# Visualization of Key Processes PAR-CLIP Crosslinking and Signature Mutation





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Caption: The process of 4tU crosslinking to an RBP and the resulting T-to-C mutation during reverse transcription.

# **Troubleshooting and Considerations**

 Negative Controls: It is crucial to include proper negative controls. A common negative control is to perform the immunoprecipitation with a non-specific IgG antibody.[7] Another



important control is a sample that has not been subjected to UV crosslinking to identify RNAs that may non-specifically co-purify with the antibody or beads.

- Antibody Specificity: The success of the PAR-CLIP experiment is highly dependent on the specificity and efficiency of the antibody used for immunoprecipitation. It is essential to validate the antibody's ability to immunoprecipitate the target RBP under the stringent conditions of the PAR-CLIP protocol.
- RNase Digestion: Over- or under-digestion with RNase T1 can significantly impact the
  results. It is recommended to perform a titration experiment to determine the optimal enzyme
  concentration and incubation time.
- Reproducibility: Biological replicates are essential to ensure the reproducibility of the identified binding sites and to distinguish true binding events from background noise.

By following this detailed guide, researchers can effectively apply the PAR-CLIP technique to uncover the RNA interaction landscapes of their proteins of interest in yeast, providing valuable insights into post-transcriptional gene regulation.

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